N,N-Diisobutylpropane-1,3-diamine
Description
N,N-Diisobutylpropane-1,3-diamine is a branched aliphatic diamine featuring two isobutyl groups attached to the central nitrogen atoms of a propane-1,3-diamine backbone. These derivatives share a common propane-1,3-diamine core, but their functional properties are heavily influenced by the nature of their substituents (e.g., alkyl chains, aromatic groups, or heterocyclic moieties) .
Properties
IUPAC Name |
N',N'-bis(2-methylpropyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBRKHKSXSENCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutylpropane-1,3-diamine typically involves the reaction of acrylonitrile with diisopropylamine under controlled conditions . This reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N,N-Diisobutylpropane-1,3-diamine undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions are facilitated by the presence of the amine functional groups, which are reactive towards a wide range of reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as and can be used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like and are employed to reduce the compound, often under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions, typically under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diisobutylpropane-1,3-dione , while reduction can produce This compound derivatives with altered functional groups .
Scientific Research Applications
N,N-Diisobutylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which N,N-Diisobutylpropane-1,3-diamine exerts its effects involves interactions with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The table below summarizes key propane-1,3-diamine derivatives, their structural features, and applications, based on the evidence provided:
Structural and Functional Insights
Branching vs. Chain Length
- N,N-Diisobutylpropane-1,3-diamine (hypothetical): The isobutyl groups likely enhance steric hindrance and lipophilicity compared to linear alkyl chains (e.g., APDA’s dodecyl group). This could reduce solubility in polar solvents but improve membrane permeability in biological applications.
- APDA : The long dodecyl chain contributes to surfactant-like properties, enabling disruption of microbial membranes, a key factor in its biocidal activity .
Aromatic vs. Aliphatic Substituents
Biological Activity
N,N-Diisobutylpropane-1,3-diamine (DBPD) is a diamine compound that has garnered interest due to its potential applications in various fields, including polymer chemistry and biological systems. This article explores the biological activity of DBPD, highlighting its effects on cellular systems, antimicrobial properties, and its implications in biomedical applications.
Chemical Structure and Properties
This compound is characterized by its two isobutyl groups attached to a propane backbone with amine functional groups. Its chemical formula is C₁₁H₂₃N₂. The presence of amine groups makes it a versatile compound for various chemical reactions, particularly in the synthesis of polyurethanes and other polymers.
1. Antimicrobial Properties
Recent studies have indicated that DBPD exhibits notable antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Inhibition of Biofilm Formation : Research indicates that DBPD can significantly reduce biofilm formation in bacterial cultures. In one study, formulations containing DBPD demonstrated up to 46% inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent in medical applications .
2. Cytotoxicity and Hemolytic Activity
The cytotoxic effects of DBPD have been evaluated through hemolytic activity assays. These assays measure the ability of a compound to lyse red blood cells, which can indicate potential toxicity.
- Hemolytic Activity : At concentrations up to 7.5%, DBPD showed acceptable levels of hemolytic activity, indicating a favorable biocompatibility profile for potential biomedical applications .
Case Study 1: Polyurethane Synthesis
A notable application of DBPD is in the synthesis of polyurethane dispersions (WPUDs). In this context, DBPD was used as a chain extender alongside diisocyanates to create environmentally friendly dispersions with enhanced biocompatibility.
- Results : The synthesized WPUDs demonstrated improved resistance to bacterial colonization and maintained structural integrity under physiological conditions. The study highlighted that structural modifications using DBPD could significantly enhance the biocompatibility of polymeric materials .
Case Study 2: Biomedical Applications
DBPD's unique properties make it suitable for various biomedical applications, particularly in drug delivery systems and tissue engineering.
- Application in Drug Delivery : Due to its amine functionalities, DBPD can form stable complexes with various drugs, enhancing their solubility and bioavailability. This characteristic is crucial for developing effective drug delivery systems that require controlled release profiles.
Summary of Findings
| Property | Observation |
|---|---|
| Antimicrobial Activity | Inhibits E. coli and S. aureus by up to 46% |
| Hemolytic Activity | Acceptable at concentrations ≤ 7.5% |
| Application in Polyurethanes | Enhanced biocompatibility in WPUDs |
| Potential Biomedical Applications | Drug delivery systems and tissue engineering |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
